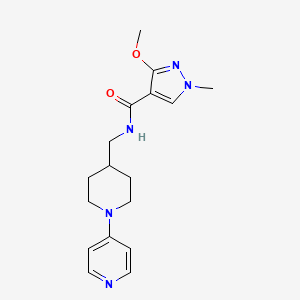![molecular formula C20H14N6O2S B2372010 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112437-16-7](/img/no-structure.png)
5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H14N6O2S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s potential as an anticancer agent has been investigated. A series of derivatives were synthesized, and their structures were confirmed using NMR and mass spectra. These derivatives were then tested against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). Notably, all compounds demonstrated good to moderate activity across these cell lines .
Antimicrobial Properties
Exploring its antimicrobial potential, researchers evaluated newly synthesized compounds against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Notably, compounds with trifluoromethyl groups exhibited selective inhibition against Staphylococcus aureus .
Agonists for PPARδ/β Receptors
A synthetic route starting from substituted benzonitriles led to acetic acids, which are potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These receptors play crucial roles in lipid metabolism and inflammation .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been tested for their anticancer activity against human cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed anticancer activity .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
The compound has demonstrated good to moderate activity on all tested cell lines . This suggests that the compound’s action results in a decrease in cell viability, which is a common outcome of effective anticancer agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system followed by the introduction of the 3-phenyl-1,2,4-oxadiazole and thiomethyl groups.", "Starting Materials": [ "2-aminopyrazole", "phenylacetic acid", "thioacetic acid", "phenylhydrazine", "acetic anhydride", "sodium nitrite", "copper sulfate", "sodium hydroxide", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thioacetic acid", "ethyl chloroformate", "triethylamine", "4-chloro-5-nitro-2-phenylpyrimidine" ], "Reaction": [ "Synthesis of 2-phenylpyrazolo[3,4-d]pyrimidine: 2-aminopyrazole is reacted with phenylacetic acid in the presence of acetic anhydride to form 2-phenylpyrazole-3-acetic acid. This is then treated with thioacetic acid and copper sulfate to form 2-phenylpyrazolo[3,4-d]pyrimidine.", "Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid: Phenylhydrazine is reacted with sodium nitrite and copper sulfate to form the diazonium salt, which is then treated with sodium hydroxide to form 3-phenyl-1,2,4-oxadiazole. This is then reacted with ethyl chloroformate and triethylamine to form 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: 2-phenylpyrazolo[3,4-d]pyrimidine is reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine to form the intermediate. This is then treated with thioacetic acid and copper sulfate to form the thiomethyl group and the final compound is obtained by reacting the intermediate with 4-chloro-5-nitro-2-phenylpyrimidine in the presence of triethylamine." ] } | |
Número CAS |
1112437-16-7 |
Nombre del producto |
5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Fórmula molecular |
C20H14N6O2S |
Peso molecular |
402.43 |
Nombre IUPAC |
5-phenyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N6O2S/c27-19-15-11-21-24-18(15)23-20(26(19)14-9-5-2-6-10-14)29-12-16-22-17(25-28-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,24) |
Clave InChI |
FQLBKCJEXDTMOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2371934.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)

![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)